Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in nature. This particular compound features a cyclohexyl group, which is a six-membered carbon ring, and an acetyloxy group, which is an ester functional group. The presence of these groups makes the compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate typically involves esterification reactions. One common method is the reaction of 3-cyclohexyl-2-methylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-cyclohexyl-2-methylpropanoic acid and ethanol.
Reduction: 3-cyclohexyl-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets include the active sites of these enzymes, where the ester bond is cleaved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Ethyl 3-(hydroxy)-3-cyclohexyl-2-methylpropanoate: A similar compound where the acetyloxy group is replaced with a hydroxy group.
Uniqueness
Ethyl 3-(acetyloxy)-3-cyclohexyl-2-methylpropanoate is unique due to the presence of both a cyclohexyl group and an acetyloxy group. This combination allows for a variety of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
6305-60-8 |
---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-3-cyclohexyl-2-methylpropanoate |
InChI |
InChI=1S/C14H24O4/c1-4-17-14(16)10(2)13(18-11(3)15)12-8-6-5-7-9-12/h10,12-13H,4-9H2,1-3H3 |
InChI Key |
XHKWBQKXDINSRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C1CCCCC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.